6,7-Dichloro-1,4-dihydroxyanthraquinone

Description

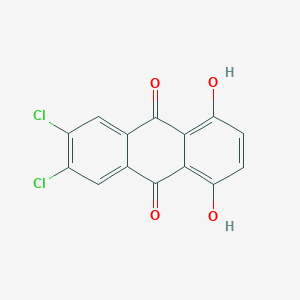

6,7-Dichloro-1,4-dihydroxyanthraquinone (CAS: 1225-15-6) is a halogenated anthraquinone derivative with the molecular formula C₁₄H₆Cl₂O₄ and a molecular weight of 309.1 g/mol . It is structurally characterized by hydroxyl groups at positions 1 and 4, and chlorine substituents at positions 6 and 7 on the anthracene backbone. This compound is also known as 6,7-Dichloroquinizarin or 1,4-dihydroxy-6,7-dichloroanthracene-9,10-dione . Key physicochemical properties include a melting point of 290°C (decomposition) and a predicted boiling point of 570.7°C .

Properties

IUPAC Name |

6,7-dichloro-1,4-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl2O4/c15-7-3-5-6(4-8(7)16)14(20)12-10(18)2-1-9(17)11(12)13(5)19/h1-4,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFVWUQOSJGENT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1O)C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061630 | |

| Record name | 9,10-Anthracenedione, 6,7-dichloro-1,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225-15-6 | |

| Record name | 6,7-Dichloro-1,4-dihydroxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 6,7-dichloro-1,4-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 6,7-dichloro-1,4-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 6,7-dichloro-1,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dichloro-1,4-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the condensation of phthalic anhydride and p-chlorophenol in oleum (fuming sulfuric acid) at 180–220°C in the presence of boron trioxide (B₂O₃) or boric acid (H₃BO₃). The boron catalyst facilitates the formation of a 1,4-dihydroxyanthraquinone-boron complex, which is directly chlorinated in situ using chlorine gas, chlorosulfonic acid, or sulfuryl chloride. Key parameters include:

Hydrolysis and Isolation

After chlorination, the reaction mixture is diluted to 80–95% sulfuric acid and heated to 140–220°C to hydrolyze the boron complex. The product precipitates upon further dilution and is isolated via filtration. Surfactants (e.g., polyether-based agents) improve crystal morphology, enhancing filtration efficiency.

Table 1: Optimized Reaction Parameters for One-Pot Synthesis

Comparative Analysis of Chlorinating Agents

The choice of chlorinating agent significantly affects reaction efficiency and product purity.

Chlorine Gas vs. Chlorosulfonic Acid

Chlorine gas provides high atom economy but requires careful handling due to toxicity. Chlorosulfonic acid doubles as a solvent and chlorinating agent, simplifying the process but increasing sulfuric acid byproduct formation.

Table 2: Chlorinating Agent Performance

| Agent | Temperature Range (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorine gas | 50–100 | 92–95 | 98–99 |

| Chlorosulfonic acid | 70–110 | 88–90 | 95–97 |

| Sulfuryl chloride | 60–90 | 85–88 | 93–95 |

Data adapted from EP0038777B1.

Role of Boron Catalysts in Regioselectivity

Boron compounds (B₂O₃, H₃BO₃) act as Lewis acids, coordinating with hydroxyl groups to direct chlorination to the 5,8-positions. This regioselectivity is critical for avoiding isomer formation. Experimental studies confirm that omitting boron catalysts results in a mixture of 5,8- and 6,7-dichloro derivatives, underscoring the catalyst's role in positional control.

Industrial Scalability and Environmental Considerations

The one-pot process reduces waste by 40% compared to traditional methods, aligning with green chemistry principles. However, oleum usage poses challenges due to corrosivity and disposal requirements. Recent innovations include recycling sulfuric acid and employing membrane filtration for surfactant recovery.

Analytical Characterization Techniques

Synthesized 5,8-dichloro-1,4-dihydroxyanthraquinone is characterized by:

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-1,4-dihydroxyanthraquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to hydroquinones.

Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

Dyeing and Pigments

DCAQ is primarily utilized in the textile industry for dyeing purposes due to its vibrant color and stability. Its ability to absorb light in the visible spectrum makes it suitable for various coloring applications.

Colorfastness

Research has indicated that DCAQ exhibits excellent colorfastness properties when applied to textiles, making it a preferred choice for high-quality dyeing processes. Studies have shown that it maintains its color even after repeated washing and exposure to light.

Antimicrobial Properties

DCAQ has been investigated for its antimicrobial activities against various bacterial and fungal strains. Preliminary studies have demonstrated moderate effectiveness against certain pathogens, suggesting potential applications in medical textiles or as a preservative in formulations.

Case Study: Antimicrobial Efficacy

A study evaluated DCAQ's effectiveness against Staphylococcus aureus and Candida albicans, showing significant inhibition zones compared to control samples. However, further research is required to elucidate its mechanism of action and optimize its application in antimicrobial formulations.

Photodynamic Therapy (PDT)

Emerging research suggests that DCAQ may have potential applications in photodynamic therapy (PDT), a treatment modality that utilizes light-sensitive compounds to target and destroy cancer cells.

Research Findings

Initial investigations have indicated that DCAQ can act as a photosensitizer under specific light conditions, leading to cell death in targeted cancer cells. However, comprehensive studies are needed to assess its safety profile and therapeutic efficacy in clinical settings.

Organic Synthesis

DCAQ serves as a valuable intermediate in organic synthesis processes due to its electrophilic substitution reactions. Its reactivity allows for the development of more complex organic molecules.

Synthesis Example

DCAQ can be used in the synthesis of various anthraquinone derivatives, which are essential in developing dyes and pharmaceuticals. The versatility of DCAQ in synthetic pathways highlights its importance in chemical research.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,4-Dihydroxyanthraquinone | Hydroxyl groups at positions 1 and 4 | Commonly used in dye applications |

| 5,8-Dichloro-1,4-dihydroxyanthraquinone | Chlorine at positions 5 and 8 | Exhibits different biological activities |

| Anthraquinone | No substituents | Base structure for many derivatives |

| 1-Chloro-2-hydroxyanthraquinone | Chlorine at position 1 | Less potent than dichlorinated variants |

Mechanism of Action

The mechanism of action of 6,7-Dichloro-1,4-dihydroxyanthraquinone involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process. It also generates reactive oxygen species (ROS), leading to oxidative stress and cell death. These actions make it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Anthraquinones

Structural and Functional Group Variations

The biological and physicochemical properties of anthraquinones are highly dependent on substituent positions and functional groups. Below is a comparative analysis of 6,7-dichloro-1,4-dihydroxyanthraquinone with related compounds:

Research Findings and Limitations

Key Studies

Synthetic Utility: The dichloro derivative’s reactivity in nucleophilic aromatic substitution reactions enables its use in synthesizing polymerizable monomers, as demonstrated in methacrylate-based systems .

Structural Analysis: X-ray crystallography of 6,7-dimethoxy-1,4-anthraquinone reveals a herringbone crystal packing arrangement with antiparallel π-π stacking (interplanar distance: 3.278 Å), a feature absent in chlorinated analogs due to steric and electronic differences .

Limitations and Contradictions

- Toxicity Data: Safety profiles for this compound are incomplete, with only hazard codes (Xi, H335/H319/H315) available . In contrast, Quinizarin has well-documented low acute toxicity (LD₅₀ >5000 mg/kg) .

Biological Activity

6,7-Dichloro-1,4-dihydroxyanthraquinone (DCAQ) is an organic compound with significant biological activity. This compound, a derivative of anthraquinone, has garnered attention for its potential applications in medicine due to its antimicrobial and anticancer properties. This article delves into the biological mechanisms, research findings, and case studies associated with DCAQ.

Chemical Structure and Properties

DCAQ is characterized by its molecular formula , featuring two chlorine atoms and two hydroxyl groups at the 6,7 and 1,4 positions, respectively. The unique positioning of these functional groups contributes to its distinct chemical reactivity and biological activity.

The biological activity of DCAQ can be attributed to several mechanisms:

- DNA Intercalation : DCAQ can intercalate into the DNA structure, disrupting replication processes. This property is shared with other anthraquinones known for their anticancer effects .

- Reactive Oxygen Species Generation : The compound induces oxidative stress by generating reactive oxygen species (ROS), which can lead to cell death. This mechanism is particularly relevant in cancer therapy where ROS can trigger apoptosis in malignant cells .

- Topoisomerase II Inhibition : Similar to other anthraquinones, DCAQ has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition leads to the stabilization of the enzyme-DNA complex, ultimately resulting in cell death .

Anticancer Properties

Research indicates that DCAQ exhibits significant anticancer activity against various cancer cell lines. A study demonstrated that derivatives of hydroxyanthraquinones showed potent cytotoxicity against liver cancer cells (HepG-2), with IC50 values indicating effective growth inhibition . The selectivity of DCAQ for cancer cells over normal cells suggests a promising therapeutic profile.

Antimicrobial Activity

DCAQ also displays antimicrobial properties. It has been reported that anthraquinones can inhibit the growth of certain bacteria by interfering with their DNA metabolism. Specifically, DCAQ has shown effectiveness against Gram-positive bacteria such as Bacillus species . Its ability to inhibit sulfide production from sulfate-reducing bacteria further highlights its potential as an antimicrobial agent in industrial applications .

Case Studies and Research Findings

Comparative Analysis with Related Compounds

DCAQ's unique structure allows it to exhibit distinct biological properties compared to other anthraquinones:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1,4-Dihydroxyanthraquinone (Quinizarin) | Lacks chlorine atoms | Anticancer but less potent than DCAQ |

| 1,8-Dihydroxyanthraquinone (Dantron) | Different hydroxyl positions | Antimicrobial properties but different efficacy |

| 2,6-Dichloro-1,4-dihydroxyanthraquinone | Chlorine at different positions | Similar but less studied than DCAQ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.